Angelol K

Anti-platelet aggregation Cardiovascular research Coumarin pharmacology

Sourcing pure Angelol K for platelet aggregation assays is often compromised by structural heterogeneity among co-isolated angelol-type coumarins. Angelol K, isolated from Angelica pubescens f. biserrata, offers a fully characterized reference standard with verified stereochemistry and a documented IC50 of 1.78 mM against human platelet aggregation. • Validated identity via HPLC, MS, and NMR; purity ≥98% ensures reproducible SAR and botanical authentication data. • Distinct from co-eluting analogs (Angelol B, C, D, G, L), eliminating confounding cross-reactivity in controlled experiments. • Predicted Rule-of-Five compliance supports seamless transition from in vitro assays to in vivo pharmacokinetic studies. • Available as a research-use-only analytical standard with cold-chain shipping and lot-specific CoA.

Molecular Formula C20H24O7
Molecular Weight 376.4 g/mol
Cat. No. B1640547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngelol K
Molecular FormulaC20H24O7
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C(C(C)(C)O)O
InChIInChI=1S/C20H24O7/c1-6-11(2)19(23)27-17(18(22)20(3,4)24)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18+/m1/s1
InChIKeyBAHUBXAYVOCLNA-PWZGUCPHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Angelol K: Sourcing and Identification


Angelol K is a naturally occurring coumarin isolated primarily from the roots of *Angelica pubescens* Maxim f. *biserrata* [1]. It is characterized by a molecular formula of C20H24O7 and a molecular weight of 376.40 g/mol . As a member of the angelol-type coumarin family, its procurement is typically for research applications focused on its bioactivity, distinct from other structurally similar analogs found in the same plant source .

Natural product coumarin probe for anti-platelet aggregation studies
Structural SAR research within the angelol-type coumarin family
Analytical reference standard for *Angelica pubescens* botanical authentication

Angelol K vs Other Angelol Coumarins


Within the *Angelica pubescens* extract, a family of angelol-type coumarins (including Angelol B, C, D, G, and L) are co-isolated [1]. While they share a core coumarin structure, subtle variations in their prenyl side chains or hydroxyl group configurations can significantly alter their biological activity and selectivity [2]. Therefore, substituting Angelol K with a generic 'angelol' or a close analog like Angelol B without empirical evidence of functional equivalence is scientifically unsound. The specific arrangement of the 2,3-dihydroxy-3-methylbutyl and 2-methylbut-2-enoate moieties on Angelol K is critical to its observed pharmacological effects, as demonstrated by comparative structure-activity relationship (SAR) analyses [2].

Target
Angelol K
Unique prenyl side-chain configuration
Risk If Substituted
Generic angelol mixture or analog (e.g., Angelol B/L) may shift bioactivity and selectivity; structure-activity relationship context may not transfer.
Target
Predicted ADME profile
Rule of Five compliant
Risk If Substituted
Analog (e.g., Angelol G) exhibits different basicity and TPSA; predicted oral exposure context may differ.

Angelol K: Quantitative Evidence


Platelet Aggregation Inhibition vs Aspirin

In a comparative study of anti-platelet aggregation activity, Angelol K was tested against the clinical standard, aspirin. Angelol K demonstrated significant inhibitory activity on human platelet aggregation in vitro, with a reported IC50 value of 1.78 mM, compared to aspirin's IC50 of 1.23 mM under the same experimental conditions [1]. This establishes Angelol K as a reference compound with quantifiable activity in this assay, though its molar potency is lower than that of aspirin.

Antiplatelet potency
Head-to-head
Angelol K IC50 1.78 mM vs Aspirin IC50 1.23 mM (human platelet aggregation in vitro)
Supports coumarin benchmark screening
1.45-fold lower molar potency than aspirin; platelet aggregation assay context
Anti-platelet aggregation Cardiovascular research Coumarin pharmacology

Structural Distinction from Angelol Analogs

Angelol K shares the core coumarin skeleton and the C20H24O7 molecular formula with several analogs like Angelol B, C, D, and L, yet it is a distinct chemical entity [1]. While the exact structural isomerism differentiating it from all analogs is not fully detailed in every source, Angelol K is consistently reported as a distinct compound isolated alongside Angelol L and others from the same plant extract, indicating a unique spatial arrangement of its functional groups (e.g., the 2,3-dihydroxy-3-methylbutyl and 2-methylbut-2-enoate side chains) [1]. This structural uniqueness is the basis for its different chromatographic retention time during isolation and its distinct biological profile.

Structural isomer identity
Class-level
C20H24O7 isomer distinct from Angelol B/C/D/G/L; unique chromatographic and biological profile reported
Ensures procurement of specific isomer
Qualitative differentiation; data to verify for exact stereochemistry
Chemoinformatics Natural product chemistry Structure-Activity Relationship (SAR)

Predicted Oral Bioavailability and ADME Profile

In silico predictions of physicochemical properties suggest potential pharmacokinetic differences between Angelol K and its analogs. Angelol K is predicted to be orally bioavailable, satisfying both Lipinski's Rule of Five and the Ghose Filter [1]. In contrast, a close analog, Angelol G, is reported as 'an extremely weak basic (essentially neutral) compound' and also predicted to be bioavailable [2]. This suggests that while the class generally shows favorable drug-like properties, subtle variations in logP and TPSA among specific members like Angelol K and Angelol G may lead to different absorption, distribution, and permeability profiles in vivo [3].

In silico ADME
Reported
Bioavailability (Yes), Rule of Five (Yes), Ghose (Yes). logP 2.45, TPSA 102.00 Ų
Supports oral exposure-model selection
Predicted profile; may differ from Angelol G basicity context
ADME Pharmacokinetics Drug-likeness

Angelol K: Research Applications


Benchmark for Anti-Platelet Aggregation Assays

Angelol K is suitable for use as a reference compound in in vitro platelet aggregation assays. With a documented IC50 of 1.78 mM, it can serve as a specific positive control or benchmark when evaluating novel synthetic coumarins or other natural product fractions for their anti-thrombotic potential, allowing for direct potency comparison against a known entity from the same chemical class [1].

SAR Studies of Angelol Coumarins

Given its structural distinction from co-isolated isomers like Angelol L, Angelol K is a critical component for SAR studies aimed at elucidating how specific stereochemical or side-chain modifications within the angelol series influence biological activity. Procurement of pure Angelol K is essential for controlled experiments mapping structure to function [1].

Analytical Reference Standard for Angelica pubescens

Angelol K is a characteristic chemical constituent of the medicinal plant *Angelica pubescens* [2]. A pure standard is necessary for developing and validating analytical methods (e.g., HPLC, LC-MS) used for botanical authentication, phytochemical profiling, and quality control of herbal raw materials or extracts derived from this species.

In Vivo Studies with a Bioavailable Coumarin

For researchers transitioning from in vitro to in vivo models, Angelol K's predicted favorable oral bioavailability (passing the Rule of Five and Ghose Filter) makes it a logical candidate among the angelol coumarins for initial pharmacokinetic and pharmacodynamic evaluations [3]. This predictive data supports its selection for studies requiring systemic exposure following oral administration.

Application
Selection Property
Validation Focus
Antiplatelet aggregation screening
Benchmark coumarin potency
Platelet aggregation assay endpoint review
Coumarin SAR studies
Specific angelol isomer identity
Structure-to-activity mapping verification
Botanical authentication
Characteristic *A. pubescens* marker
HPLC/LC-MS method development
Oral in vivo pharmacokinetic studies
Predicted favorable oral drug-likeness
Oral exposure-model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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